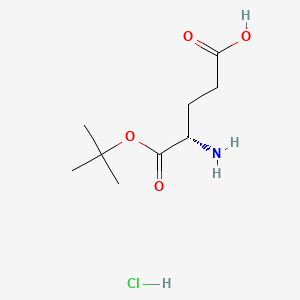

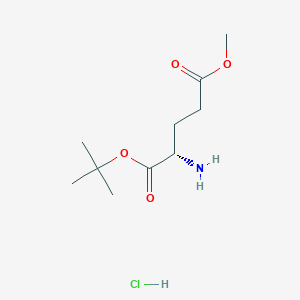

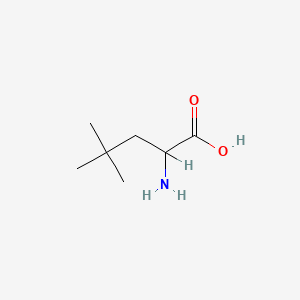

2-Amino-4,4-dimethylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

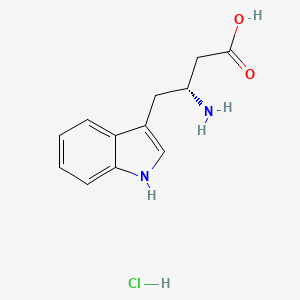

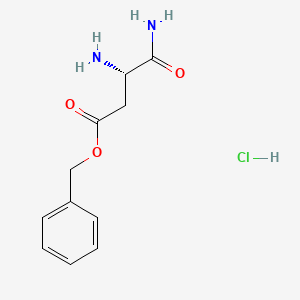

2-Amino-4,4-dimethylpentanoic acid, also known as DMAA, is an organic compound with a chemical formula of C6H13NO2. It is an aliphatic amine, meaning it is composed of an alkyl group attached to an amine group. DMAA is a naturally occurring compound found in geraniums, and is widely used in pharmaceuticals and dietary supplements. DMAA has a variety of applications, from being used as a stimulant to being used as a vasodilator. It is also used in lab experiments to study its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Astrobiology and Organic Chemical Evolution : Analyses of meteoritic amino acids, including stereoisomers of 2-Amino-4,4-dimethylpentanoic acid, have indicated an asymmetric influence on organic chemical evolution before the origin of life, contributing to our understanding of astrobiology and the early chemical processes on Earth (Cronin & Pizzarello, 1997); (Cronin & Pizzarello, 1999).

Biochemistry and Peptide Studies : Research on peptides containing non-coded amino acids, such as 2-Amino-4,4-dimethylpentanoic acid, has focused on understanding the relationships between peptide structure and their physical and biological characteristics. This includes the study of peptides with bulky side chains and their impact on peptide conformation and properties (Pospíšek & Bláha, 1987).

Fluorescent Probes in Protein Studies : The development of unnatural amino acids based on solvatochromic fluorophores for application in studying protein-protein interactions is another area of research. These amino acids, which include derivatives of 2-Amino-4,4-dimethylpentanoic acid, have been used to create sensitive fluorescent probes for analyzing dynamic protein interactions (Loving & Imperiali, 2008).

Genetic Encoding and Biosynthesis : Techniques have been developed to genetically encode fluorescent amino acids, such as derivatives of 2-Amino-4,4-dimethylpentanoic acid, into proteins. This allows for the selective and efficient incorporation of low-molecular-weight fluorophores into proteins at specific sites, enhancing the study of protein structure and function (Summerer et al., 2006).

Photochemical Studies and Material Science : Research on the electrochemical oxidation of compounds like 2-Amino-3-cyano-4-phenylthiophene has provided insights into the development of photoluminescent materials, demonstrating the broader applications of amino acid derivatives in material science (Ekinci et al., 2000).

Polymer Modification and Biomedical Applications : The modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including derivatives of 2-Amino-4,4-dimethylpentanoic acid, has been explored. These modifications have implications for increased swelling properties and potential medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).

Synthetic Chemistry and Drug Development : The synthesis of bipyridyl amino acids, including derivatives of 2-Amino-4,4-dimethylpentanoic acid, has been used to incorporate metal ions into peptides, offering potential applications in drug development and biochemical research (Kise & Bowler, 1998).

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4,4-dimethylpentanoic acid, also known as alpha-Methylleucine , is the Branched-chain-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids, which are essential nutrients that the body obtains from proteins found in food.

Mode of Action

It is known to interact with its target, the branched-chain-amino-acid aminotransferase . This interaction could potentially influence the metabolism of branched-chain amino acids, leading to changes in various physiological processes.

Result of Action

Given its role in the metabolism of branched-chain amino acids, it may influence protein synthesis and energy production within cells .

Eigenschaften

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,4-dimethylpentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.